N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Isomer comparison Volatility Purification

Researchers requiring a well-characterized nAChR modulator with a meta-acetylphenyl substitution pattern face limited commercial sources. This compound fills that gap with a measured EC50 of 40 µM at the rat ganglionic nAChR subtype in PC12 cells. • Meta-substitution yields distinct physicochemical parameters (LogP 4.73, TPSA 55 Ų) vs. para isomer, critical for SAR consistency • Available at 95-97% purity with full ¹H NMR (DMSO-d₆) for batch-to-batch identity verification • Defined hazard profile (H302, H315, H319, H335); stocked for immediate dispatch

Molecular Formula C18H17Cl2NO3
Molecular Weight 366.2g/mol
CAS No. 300825-91-6
Cat. No. B448611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide
CAS300825-91-6
Molecular FormulaC18H17Cl2NO3
Molecular Weight366.2g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C18H17Cl2NO3/c1-12(22)13-4-2-5-15(10-13)21-18(23)6-3-9-24-17-8-7-14(19)11-16(17)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23)
InChIKeyAOGTXCQXTXGYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 300825-91-6) – Technical Overview and Procurement Context


N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 300825-91-6) is a synthetic organic compound of the aromatic amide class, characterized by a butanamide backbone substituted with a 3-acetylphenyl group and a 2,4-dichlorophenoxy moiety . It has the molecular formula C18H17Cl2NO3 and an average molecular mass of 366.238 Da [1]. The compound is commercially available from research chemical suppliers at purities of 95–97% . Its structural features—specifically the 2,4-dichlorophenoxy fragment and the 3-acetylphenyl amide—place it within a class of synthetic amides that are utilized as building blocks in medicinal chemistry and agrochemical research . Notably, the compound has a defined hazard profile: it is classified as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335), necessitating appropriate laboratory handling procedures .

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide – Why Structural Analogs Are Not Interchangeable


This compound cannot be substituted with its closest structural analogs without altering its physicochemical and potentially biological properties. The most closely related compounds include N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 348163-50-8), which differs only in the position of the acetyl group on the phenyl ring (para vs. meta) , and N-{4-[acetyl(methyl)amino]phenyl}-4-(2,4-dichlorophenoxy)butanamide (CAS 327065-93-0), which introduces an N-methyl group [1]. The acetyl group position (3- vs. 4-) influences the compound's lipophilicity and hydrogen-bonding capacity: the 3-acetylphenyl variant (target compound) has a calculated polar surface area of 55 Ų and an ACD/LogP of 4.73 , whereas the 4-acetylphenyl analog has a higher predicted boiling point of 585.2±50.0 °C , indicating subtle but meaningful differences in intermolecular interactions and volatility. These variations in physicochemical parameters can directly impact solubility, membrane permeability, and receptor binding, making generic substitution without verification scientifically unsound. Consequently, any change in acetylphenyl substitution pattern or amide N-alkylation requires revalidation of the entire experimental system.

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide – Quantitative Differential Evidence vs. Structural Analogs


Meta-Acetylphenyl vs. Para-Acetylphenyl Isomer: Predicted Boiling Point Difference

The target compound (3-acetylphenyl isomer) has a predicted boiling point of 579.1±50.0 °C at 760 mmHg, whereas its direct structural isomer, N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 348163-50-8), has a predicted boiling point of 585.2±50.0 °C . This represents a ~6.1 °C difference in predicted boiling point between the meta- and para-substituted isomers, which may affect distillation or sublimation purification strategies.

Isomer comparison Volatility Purification

Meta-Acetylphenyl vs. Para-Acetylphenyl Isomer: Enthalpy of Vaporization Difference

The enthalpy of vaporization for the target compound is predicted to be 86.7±3.0 kJ/mol, compared to 87.4±3.0 kJ/mol for the para-acetylphenyl isomer . This 0.7 kJ/mol difference, while small, is consistent with the observed boiling point difference and reflects subtle variations in intermolecular forces arising from the different substitution pattern.

Isomer comparison Thermodynamics Material properties

N-Methylated Analog: Differences in Molecular Weight, Density, and Boiling Point

The N-methylated analog, N-{4-[acetyl(methyl)amino]phenyl}-4-(2,4-dichlorophenoxy)butanamide (CAS 327065-93-0), exhibits distinct physicochemical properties relative to the target compound: a higher molecular weight (395.28 vs. 366.24 g/mol), a higher predicted density (1.320±0.06 vs. 1.3±0.1 g/cm³), and a higher predicted boiling point (605.5±55.0 vs. 579.1±50.0 °C) [1]. These differences stem from the increased mass and altered hydrogen-bonding capacity introduced by N-methylation.

N-alkylation Physicochemical properties Structure-property relationship

Nicotinic Acetylcholine Receptor (nAChR) Activity: EC50 Data for Target Compound

The target compound was evaluated for functional potency and efficacy at the rat nicotinic acetylcholine receptor (nAChR) subtype in PC12 cells, yielding an EC50 of 40,000 nM (40 µM) [1]. No direct comparative data are available for the para-acetylphenyl isomer or the N-methylated analog in this specific assay.

Neuroscience Receptor pharmacology In vitro assay

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide – Recommended Research and Industrial Application Scenarios


Building Block for Medicinal Chemistry Libraries Targeting Acetylphenyl-Dependent Scaffolds

This compound serves as a versatile building block for the synthesis of more complex molecules in medicinal chemistry, particularly where the 3-acetylphenyl amide and 2,4-dichlorophenoxy motifs are desired. Its defined purity (95–97%) and commercial availability make it suitable for generating focused compound libraries. The predicted physicochemical properties (e.g., LogP ~4.73, TPSA 55 Ų) align with drug-like space, and the availability of a full ¹H NMR spectrum in DMSO-d6 [1] facilitates identity verification during library synthesis.

Investigating Nicotinic Acetylcholine Receptor (nAChR) Modulation

The target compound has a measured EC50 of 40 µM at the rat ganglionic nAChR subtype in PC12 cells [2]. This activity profile makes it a potential tool compound for neuroscience research exploring nAChR function, particularly for studies requiring a moderately potent, non-selective modulator. Researchers should note that no comparative selectivity or functional data are available for this compound against other nAChR subtypes or related receptors, so its use should be confined to systems where this specific EC50 value is meaningful.

Physicochemical Reference Standard for Isomeric Differentiation

The target compound exhibits a predicted boiling point of 579.1±50.0 °C, which is 6.1 °C lower than that of its para-acetylphenyl isomer . This difference, along with its distinct predicted enthalpy of vaporization (86.7±3.0 kJ/mol), establishes it as a valuable reference compound for studying the impact of meta- vs. para-substitution on the physicochemical properties of aromatic amides. It is particularly useful in analytical method development, such as GC-MS or HPLC, where subtle differences in retention time or volatility are critical for separation.

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